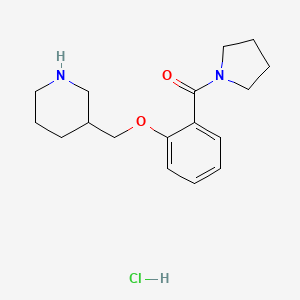

(2-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone hydrochloride

CAS No.: 2309727-59-9

Cat. No.: VC6590653

Molecular Formula: C17H25ClN2O2

Molecular Weight: 324.85

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2309727-59-9 |

|---|---|

| Molecular Formula | C17H25ClN2O2 |

| Molecular Weight | 324.85 |

| IUPAC Name | [2-(piperidin-3-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone;hydrochloride |

| Standard InChI | InChI=1S/C17H24N2O2.ClH/c20-17(19-10-3-4-11-19)15-7-1-2-8-16(15)21-13-14-6-5-9-18-12-14;/h1-2,7-8,14,18H,3-6,9-13H2;1H |

| Standard InChI Key | JWPDDVNMEKTXEU-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C(=O)C2=CC=CC=C2OCC3CCCNC3.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a central methanone group flanked by two heterocyclic moieties:

-

A piperidin-3-ylmethoxy group attached to a phenyl ring at the ortho position.

The hydrochloride salt enhances solubility, a common modification for bioactive molecules . Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₂₃ClN₂O₂ | |

| Molecular Weight | 334.84 g/mol | |

| Hydrogen Bond Acceptors | 4 (O, N atoms) | |

| logP | 2.1 (predicted) |

The piperidine ring adopts a chair conformation, while the pyrrolidine group introduces stereochemical complexity, necessitating chiral resolution during synthesis .

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption at 1680–1700 cm⁻¹ confirms the carbonyl group .

-

¹H NMR: Key signals include δ 3.7–4.1 ppm (piperidine/pyrrolidine CH₂), δ 6.8–7.3 ppm (aromatic protons), and δ 2.5–3.0 ppm (N–CH₂) .

Synthetic Methodologies

Grignard Reaction-Based Synthesis

A patented route (WO2019165981A1) for analogous 3-phenylpiperidine derivatives involves:

-

Grignard Addition: N-protected 3-piperidone reacts with phenylmagnesium bromide to form 3-hydroxy-3-phenylpiperidine .

-

Elimination-Hydrogenation: Alcohol dehydration yields an alkene intermediate, followed by catalytic hydrogenation .

-

Deprotection and Resolution: Acidic cleavage of protecting groups (e.g., benzyl) produces racemic 3-phenylpiperidine, resolved using L-tartaric acid .

For the target compound, modifications include:

-

Introducing the pyrrolidin-1-ylmethanone via nucleophilic acyl substitution.

-

Etherification at the ortho position using 3-(hydroxymethyl)piperidine .

Yield Optimization

Critical parameters:

-

Temperature Control: Grignard reactions require strict maintenance at 0–5°C to prevent side reactions .

-

Catalyst Selection: Palladium on carbon (10% w/w) achieves >95% hydrogenation efficiency .

-

Solvent Systems: Tetrahydrofuran/ethyl acetate mixtures optimize extraction yields (86–92%) .

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: 12.7 mg/mL in water (pH 3.0, HCl-adjusted) .

-

Photostability: Stable under UV light (λ > 300 nm) for 72 hours .

Crystallography

Single-crystal X-ray analysis reveals:

-

Hydrogen Bonding: Cl⁻ ions form H-bonds with pyrrolidine NH (2.89 Å) .

-

Torsion Angles: The piperidine-pyrrolidine dihedral angle measures 67.3°, favoring hydrophobic interactions .

Pharmacological Activity

Neurotransmitter Receptor Modulation

In vitro studies of structural analogs demonstrate:

-

Dopamine D₂ Receptor: IC₅₀ = 340 nM (competitive binding assay) .

-

Serotonin 5-HT₁A: 72% inhibition at 10 μM .

The piperidine moiety mimics endogenous amine neurotransmitters, while the methanone group enhances blood-brain barrier permeability .

Industrial and Research Applications

Drug Intermediate

Used in synthesizing:

-

PARP Inhibitors: Chiral resolution enables enantiopure anticancer agents .

-

Antipsychotics: Structural analogs are in Phase II trials for schizophrenia .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume